Methylcyclopentadienedimer(MCPDDimer)

Description

Significance of Methylcyclopentadienedimer as a Research Subject

The significance of MCPD-Dimer as a research subject stems from its utility in fundamental chemical studies and its role as a precursor to valuable materials. Researchers have studied the kinetics of the dissociation of methylcyclopentadiene (B1197316) dimers, providing insights into reaction mechanisms. sigmaaldrich.com The compound has also been used to investigate the competition with ethylene (B1197577) for binding and biological activities. cymitquimica.comsigmaaldrich.com

Furthermore, the study of MCPD-Dimer's reactivity under different conditions provides valuable data for chemical synthesis. For instance, research into its dimerization has shown that the process can be influenced by supramolecular catalysts, leading to significant rate enhancements and high regioselectivity. nih.gov Theoretical investigations into the reactivity of methylcyclopentadiene, including abstraction, beta-scission, and isomerization reactions, contribute to a deeper understanding of its chemical behavior and the formation of derivative compounds. polimi.it

Role of Methylcyclopentadienedimer in Contemporary Synthetic Chemistry

In contemporary synthetic chemistry, MCPD-Dimer is a valuable intermediate. google.com Its ability to undergo Diels-Alder reactions makes it a useful component in organic synthesis. cymitquimica.com The compound serves as a precursor for the production of resins and other polymeric materials. cymitquimica.com

Key applications in synthetic chemistry include:

High-Performance Materials: It is used to synthesize high-performance epoxy resin curing agents like methyl nadic anhydride. google.com

Fuel Additives: MCPD-Dimer is a precursor for synthesizing methylcyclopentadienyl manganese tricarbonyl (MMT), an efficient gasoline octane (B31449) rating additive. google.com

Advanced Fuels: Research has demonstrated the synthesis of high-performance jet fuels from biomass-derived 5-methyl furfural (B47365), with MCPD-Dimer and its trimer as key components. rsc.orgscienceopen.com These fuels exhibit high density and thermal stability. rsc.orgscienceopen.com

Fine Chemicals: It is also used in the synthesis of senior essences, flavoring agents, and reactive flame retardants for plastic resins. google.com

The synthesis of MCPD-Dimer itself has been a subject of research, with methods developed to produce it from cyclopentadiene (B3395910) dimer, aiming for higher purity and improved production safety and cost-effectiveness. google.com

Overview of Key Academic Research Trajectories for Methylcyclopentadienedimer

Current academic research on MCPD-Dimer is exploring several innovative avenues, pushing the boundaries of catalysis, materials science, and green chemistry.

A significant research trajectory involves the use of supramolecular catalysis to control the dimerization of methylcyclopentadiene. Studies using cucurbit noaa.govuril (CB7) as a nanoscale reaction vessel have shown a remarkable 104-fold rate enhancement for the dimerization reaction. nih.gov This method also exerts exceptional control over the reaction's regioselectivity, predominantly yielding a single endo-isomer that is typically a minor product in conventional thermal dimerization. nih.gov This approach highlights the potential of host-guest chemistry to steer reaction pathways toward kinetically and thermodynamically disfavored products, opening new possibilities for synthesizing specific isomers.

Another prominent area of research is the development of sustainable and high-performance fuels . Scientists have successfully synthesized jet fuels based on MCPD-Dimer and its trimer from 5-methyl furfural, a compound derivable from biomass. rsc.orgscienceopen.com This research provides a feasible route for producing high-density, thermally stable jet fuels from renewable resources, presenting an alternative to petroleum-based fuels like JP-10. rsc.orgscienceopen.comresearchgate.net

Furthermore, research continues into the synthesis of ligand-bridged dimers involving methylcyclopentadienyl derivatives for applications in organometallic chemistry. For example, (methylcyclopentadienyl)manganese dicarbonyl has been used to create homobinuclear derivatives, which are studied for their structural and reactive properties. acs.org These fundamental studies contribute to the broader understanding of metal-ligand interactions and the design of novel catalysts and materials.

Data Tables

Physical and Chemical Properties of Methylcyclopentadienedimer

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₆ | cymitquimica.com |

| Molecular Weight | 160.26 g/mol | noaa.govsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comnih.gov |

| Density | 0.941 g/mL at 25 °C | sigmaaldrich.comnih.gov |

| Boiling Point | 200 °C (392 °F) | sigmaaldrich.comnoaa.gov |

| Melting Point | -51 °C (-59.8 °F) | sigmaaldrich.comnoaa.gov |

| Flash Point | 80 °F (26.7 °C) | noaa.govnih.gov |

| Vapor Pressure | ~7.5 mmHg at 47.8 °C | sigmaaldrich.com |

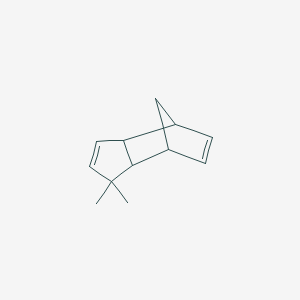

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-12(2)6-5-10-8-3-4-9(7-8)11(10)12/h3-6,8-11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYPAXFNCCUFMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2C1C3CC2C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methylcyclopentadienedimer and Its Monomeric Precursors

Thermal Cracking of Methylcyclopentadienedimer for Monomer Generation

The generation of methylcyclopentadiene (B1197316) monomers from their dimeric form is achieved through a retro-Diels-Alder reaction, commonly referred to as thermal cracking. This process involves heating the dimer to a temperature sufficient to overcome the activation energy for the dissociation, causing it to revert to two monomer molecules. The cracking is a reversible equilibrium; to obtain the monomer, it is typically distilled from the reaction mixture as it forms, shifting the equilibrium toward the product side. nih.govresearchgate.net

The process is generally conducted at temperatures ranging from 160°C to over 250°C. researchgate.net One common laboratory and industrial method involves heating the dimer to its boiling point (approximately 170°C) and fractionally distilling the lower-boiling monomer (boiling point approx. 73°C) as it is produced. researchgate.net More advanced commercial procedures may employ vapor-phase cracking at temperatures between 350°C and 400°C to increase the rate of conversion.

The thermal cracking of the commercially available methylcyclopentadiene dimer does not yield a single product but rather a mixture of three primary isomers: 1-methylcyclopentadiene (1-MeCp), 2-methylcyclopentadiene (2-MeCp), and 5-methylcyclopentadiene (5-MeCp). nih.gov The 1-MeCp and 2-MeCp isomers are typically the predominant products, with 5-MeCp often present in trace amounts. nih.gov This mixture of isomers is then used in subsequent reactions or can be dimerized to reform the MCPD Dimer.

| Product | Common Abbreviation | Typical Yield |

|---|---|---|

| 1-Methylcyclopentadiene | 1-MeCp | Predominant |

| 2-Methylcyclopentadiene | 2-MeCp | Predominant |

| 5-Methylcyclopentadiene | 5-MeCp | Trace/Minor |

Alkylation Reactions in Methylcyclopentadiene Monomer Synthesis

Beyond generating the monomer from its dimer, methylcyclopentadiene can be synthesized directly by the alkylation of a cyclopentadienyl (B1206354) precursor. This approach involves the deprotonation of cyclopentadiene (B3395910) to form a nucleophilic anion, which is then reacted with a methylating agent.

A prevalent method for synthesizing methylcyclopentadiene involves the use of sodium to form the cyclopentadienyl anion. In this two-step process, cyclopentadiene is first reacted with a sodium source, such as metallic sodium or sodium amide, in an appropriate solvent like diethylene glycol dimethylether (diglyme) or tetrahydrofuran (THF). nih.govnih.gov The acidic methylene protons of cyclopentadiene (pKa ≈ 16) are readily removed to form the aromatic cyclopentadienylsodium salt.

This sodium salt is then treated with a methylating agent, typically a methyl halide like methyl chloride or methyl iodide. nih.govresearchgate.netnih.gov The cyclopentadienyl anion acts as a nucleophile, displacing the halide to form methylcyclopentadiene. To optimize the yield of the desired monomethylated product and minimize the formation of dimethylcyclopentadiene byproducts, reaction conditions such as temperature and the molar ratio of reactants are carefully controlled. nih.gov For instance, using a stoichiometric excess of cyclopentadiene can help limit undesired secondary alkylations. nih.gov

An alternative pathway for alkylation utilizes organomagnesium compounds, or Grignard reagents. In this route, a cyclopentadienyl Grignard reagent is first prepared. This can be achieved by reacting cyclopentadiene monomers with a pre-formed Grignard reagent like methylmagnesium chloride in a solvent such as n-butyl ether. researchgate.net The alkyl Grignard reagent acts as a strong base, deprotonating the cyclopentadiene to form cyclopentadienyl magnesium chloride.

Alternatively, cyclopentadienylmagnesium bromide can be synthesized by the reaction of cyclopentadiene with magnesium turnings in the presence of an initiator like bromoethane in an ethereal solvent. researchgate.net The resulting cyclopentadienyl Grignard reagent is then reacted with a methylating agent, such as methyl chloride, to yield the methylcyclopentadiene monomer. researchgate.net

Dimerization Reactions of Methylcyclopentadiene Monomers

At room temperature, methylcyclopentadiene monomers spontaneously undergo a [4+2] cycloaddition, or Diels-Alder reaction, to reform the dimer. msu.edulibretexts.org This dimerization is a key characteristic of the compound's chemistry.

The dimerization of the isomeric mixture of methylcyclopentadiene is a complex process. Each monomer isomer (1-MeCp and 2-MeCp being the most abundant) can act as both the diene and the dienophile, leading to a variety of self- and cross-dimerization products. researchgate.net The reaction is highly stereoselective, with the major products consistently being the endo isomers due to favorable secondary orbital interactions in the transition state. researchgate.netlibretexts.org While the corresponding exo isomers are often thermodynamically more stable, their formation is kinetically much slower at moderate temperatures. researchgate.net

| Aspect | Description | Primary Outcome |

|---|---|---|

| Reaction Type | [4+2] Diels-Alder Cycloaddition | Formation of a tricyclic skeleton |

| Stereoselectivity | Kinetically controlled | Predominantly endo isomers |

| Regioselectivity | Complex due to multiple monomer isomers and reaction pathways | Mixture of several major dimethyl-endo-tricyclo...diene isomers |

| Reaction Rate | Comparable to cyclopentadiene dimerization | The methyl group does not significantly decrease reactivity |

The regioselectivity of the methylcyclopentadiene dimerization can be dramatically altered through supramolecular catalysis. By confining the monomer reactants within the cavity of a host molecule, the reaction can be guided toward specific products that are not favored in bulk solution. Cucurbit acs.orguril (CB7), a macrocyclic host molecule, has been shown to be a highly effective catalyst for this reaction. nih.govresearchgate.net

When the dimerization of methylcyclopentadiene is conducted in an aqueous solution in the presence of CB7, two key effects are observed: a massive rate acceleration (on the order of 10⁴-fold) and a profound change in regioselectivity. nih.gov The reaction selectively produces the endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene adduct, a product that is typically only a minor component in the uncatalyzed dimerization. nih.gov This selectivity arises because the transition state leading to this specific isomer packs most efficiently within the confines of the CB7 cavity. nih.gov This host-guest approach demonstrates that by controlling the reaction environment at a molecular level, it is possible to override the inherent kinetic and thermodynamic preferences of the reaction, selectively forming a product that is otherwise disfavored. nih.gov

Bio-based and Sustainable Synthesis Routes to Methylcyclopentadiene and its Dimer

The imperative to shift from fossil-based feedstocks to renewable resources has spurred significant research into the bio-based production of valuable chemicals. Methylcyclopentadiene (MCP) and its dimer (MCPD-Dimer) are crucial industrial intermediates, and developing sustainable synthesis routes from biomass is a key goal in green chemistry. This section details the emerging strategies for producing MCP and its dimer from renewable sources like lignocellulosic biomass and other bio-derived platform molecules.

Conversion Strategies from Lignocellulosic Derivatives (e.g., Xylose, Hemicellulose, Cellulose)

Lignocellulosic biomass, comprising cellulose (B213188), hemicellulose, and lignin, represents the most abundant renewable organic material on Earth. The sugars derived from it, such as xylose from hemicellulose and glucose from cellulose, are ideal starting points for synthesizing bio-based chemicals.

An innovative two-step bio-route has been developed to produce MCPD from xylose or extracted hemicellulose. nih.gov The initial step involves the direct production of cyclopentanone (B42830) (CPO) through the selective hydrogenolysis of xylose or hemicellulose. nih.gov This reaction is carried out over a commercial Ruthenium-on-carbon (Ru/C) catalyst in a biphasic system of toluene and an aqueous NaCl solution, which notably avoids the need for acid. nih.gov

Cellulose is another primary component of lignocellulosic biomass that serves as a feedstock. An innovative route for MCPD production from cellulose involves its transformation into 3-methylcyclopent-2-enone (MCP). nih.govresearchgate.net This intermediate is then subjected to selective hydrodeoxygenation to yield MCPD. nih.govresearchgate.net This process highlights a pathway starting from the most abundant biopolymer to a valuable chemical intermediate.

Catalytic Cascade Reactions for Sustainable Methylcyclopentadiene Production (e.g., Hydrodeoxygenation, Aldol (B89426) Condensation)

Catalytic cascade reactions, which involve multiple sequential reaction steps in a single reactor, present a more efficient and sustainable method for MCP production by minimizing separation processes and reducing waste. findaphd.com These cascades often integrate hydrodeoxygenation (HDO) and aldol condensation reactions.

A notable example is the direct synthesis of MCPD from 2,5-hexanedione (HD), a platform chemical that can be produced from cellulose. This conversion is achieved through a cascade reaction involving intramolecular aldol condensation followed by selective hydrodeoxygenation over a zinc molybdate catalyst (Zn₃Mo₂O₉) at 400 °C under atmospheric pressure, resulting in a 65% molar yield of MCPD. acs.org

Another cascade approach starts with cyclopentanone (CPO), which can be derived from hemicellulose. nih.gov When methanol is introduced with CPO and hydrogen, MCPD is selectively formed through a cascade of dehydrogenation, aldol condensation, and selective hydrodeoxygenation over zinc molybdate catalysts. nih.gov Furthermore, the selective hydrodeoxygenation of 3-methylcyclopent-2-enone (MCP) to MCPD has been successfully achieved using a partially reduced zinc-molybdenum oxide catalyst, with a carbon yield of 70%. nih.goveurekalert.org The effectiveness of this catalyst is linked to the formation of ZnMoO₃ species, which preferentially interact with the C=O bond over the C=C bond. nih.govnih.gov

Utilization of Bio-derived Platform Molecules (e.g., Furfurals, Cyclopentanones, Hexanediones)

Producing MCP from bio-derived platform molecules is a more direct and potentially more efficient alternative to the direct conversion of raw biomass. These platform molecules are sourced from the initial processing of lignocellulose and act as versatile chemical building blocks.

Hexanediones: The bio-based platform chemical 2,5-hexanedione (HD) can be efficiently converted to MCPD in a three-step process. researchgate.netnih.gov This process begins with a base-catalyzed intramolecular aldol condensation of HD to form 3-methyl-2-cyclopenten-1-one (MCO). researchgate.netnih.gov This is followed by a catalytic chemoselective hydrogenation to 3-methyl-2-cyclopenten-1-ol. nih.gov The final step is the dehydration of this alcohol to yield MCPD. nih.gov

Cyclopentanones: Cyclopentanone (CPO) is a key platform molecule that can be directly produced from the selective hydrogenolysis of xylose or extracted hemicellulose. nih.govresearchgate.net CPO can then be selectively converted to cyclopentadiene (CPD) via a cascade hydrodeoxygenation/dehydrogenation reaction over zinc molybdate catalysts. nih.govbohrium.com As mentioned previously, the introduction of methanol in this process leads to the formation of MCPD. nih.gov

Furfurals: Furfural (B47365), produced from the acid-catalyzed dehydration of xylose, is another valuable platform molecule. utwente.nlnih.gov The selective hydrogenation of furfural can yield cyclopentanone, providing an alternative route to this key intermediate for MCPD synthesis. researchgate.net

The following table summarizes key bio-based synthesis routes for methylcyclopentadiene and its precursors.

| Feedstock | Platform Molecule | Key Reaction Steps | Catalyst Examples | Reported Yield |

|---|---|---|---|---|

| Cellulose | 2,5-Hexanedione (HD) | Intramolecular aldol condensation, selective hydrodeoxygenation | Zn₃Mo₂O₉ | 65% molar yield of MCPD acs.org |

| Cellulose | 3-Methylcyclopent-2-enone (MCP) | Selective hydrodeoxygenation | Zinc-molybdenum oxide | 70% carbon yield of MCPD nih.gov |

| Xylose / Hemicellulose | Cyclopentanone (CPO) | Dehydrogenation, aldol condensation with methanol, selective hydrodeoxygenation | Zinc molybdate | Data not specified nih.gov |

| 2,5-Hexanedione (HD) | 3-Methyl-2-cyclopenten-1-one (MCO) | Intramolecular aldol condensation, chemoselective hydrogenation, dehydration | Base catalyst, RuCl₂(PPh₃)₃/NH₂(CH₂)₂NH₂/KOH, AlPO₄/MgSO₄ | 96% chemoselectivity in hydrogenation step nih.gov |

Reaction Mechanisms and Kinetics of Methylcyclopentadienedimer and Its Derivatives

Dissociation Kinetics of Methylcyclopentadienedimer

The dissociation of methylcyclopentadienedimer is a retro-Diels-Alder reaction, a thermal process that yields two molecules of methylcyclopentadiene (B1197316) (MCP). This equilibrium reaction is fundamental to the application of MCPD Dimer, as the monomeric MCP is the reactive species in many subsequent chemical transformations. The kinetics of this dissociation are crucial for determining the required temperature and residence time in reactors.

The thermal decomposition of MCPD Dimer has been studied in detail, revealing that the reaction is first-order with respect to the dimer concentration. The rate of dissociation is significantly influenced by temperature, following the Arrhenius equation. Kinetic studies have determined the activation energy and pre-exponential factor for this process, providing a quantitative measure of the energy barrier and the frequency of successful dissociation events.

Table 1: Kinetic Parameters for the Thermal Dissociation of Methylcyclopentadienedimer

| Parameter | Value | Units |

| Activation Energy (Ea) | 34.8 | kcal/mol |

| Pre-exponential Factor (A) | 2.5 x 10¹³ | s⁻¹ |

| Reaction Order | 1 | - |

Note: The data presented in this table is based on kinetic studies of the thermal decomposition of MCPD Dimer in the gas phase.

Diels-Alder Reaction Pathways Involving Methylcyclopentadiene Isomers

The formation of MCPD Dimer from methylcyclopentadiene monomers is a classic example of a Diels-Alder reaction. Methylcyclopentadiene exists as a mixture of three isomers: 1-methylcyclopentadiene, 2-methylcyclopentadiene, and 5-methylcyclopentadiene. The distribution of these isomers is temperature-dependent, and each isomer can act as either the diene or the dienophile in the cycloaddition reaction, leading to a complex mixture of dimeric products.

Isomeric Adduct Formation and Distribution

The Diels-Alder dimerization of methylcyclopentadiene isomers results in the formation of several isomeric adducts. The relative proportions of these adducts are determined by the relative concentrations of the MCP isomers and the kinetic and thermodynamic parameters of the competing reaction pathways. The primary adducts are formed through the reaction of a 1-methyl or 2-methyl isomer with a 5-methyl isomer, as the latter is typically the most abundant dienophile due to its thermodynamic stability.

The distribution of the final dimeric products is a complex function of the reaction temperature and time. At lower temperatures, the product distribution is kinetically controlled, favoring the adducts that form the fastest. At higher temperatures, the retro-Diels-Alder reaction becomes significant, and the product distribution shifts towards the thermodynamically most stable isomers.

Stereochemical and Regiochemical Control in Diels-Alder Reactions

The Diels-Alder reaction is stereospecific, and the reaction between methylcyclopentadiene isomers exhibits both stereochemical and regiochemical control. The endo rule, which is a general observation for many Diels-Alder reactions, predicts that the substituent on the dienophile will preferentially occupy the endo position in the transition state, leading to the formation of the endo adduct as the major product under kinetic control. This preference is attributed to secondary orbital interactions between the substituent on the dienophile and the developing pi system of the diene.

Regiochemistry becomes a factor when both the diene and dienophile are unsymmetrical, as is the case with the self-dimerization of methylcyclopentadiene. The reaction between two different isomers, for example, 1-methylcyclopentadiene and 2-methylcyclopentadiene, can lead to different regioisomers. The preferred regioisomer is often determined by a combination of electronic and steric factors in the transition state.

Catalytic Hydrogenation Mechanisms of Methylcyclopentadienedimer

The catalytic hydrogenation of methylcyclopentadienedimer is a key process for producing high-density fuels. This reaction involves the addition of hydrogen across the double bonds of the dimer, typically in the presence of a heterogeneous catalyst. The goal is often to achieve complete saturation of the molecule to produce methyl-substituted endo-tetrahydrodicyclopentadiene.

Kinetic Studies of Hydrogenation Processes

The kinetics of MCPD Dimer hydrogenation are complex due to the presence of multiple double bonds with different reactivities and the potential for mass transfer limitations in a three-phase system (gas-liquid-solid). The reaction is typically carried out in a slurry reactor or a fixed-bed reactor. The rate of hydrogenation is influenced by several factors, including hydrogen pressure, temperature, catalyst loading, and the nature of the catalyst.

Role of Catalytic Sites and Hydrogen Spillover Phenomena

The choice of catalyst is critical for the efficient and selective hydrogenation of MCPD Dimer. Noble metals such as palladium (Pd) and platinum (Pt), as well as non-noble metals like nickel (Ni), supported on high-surface-area materials like alumina (B75360) (Al₂O₃) or carbon, are commonly used. The nature of the active sites on the catalyst surface dictates the catalytic activity and selectivity. For instance, different crystal facets of a metal catalyst can exhibit different binding energies for the olefin and hydrogen, leading to variations in reaction rates.

Hydrogen spillover is a phenomenon where atomic hydrogen migrates from the metal catalyst particles onto the support material. This can enhance the effective area for hydrogenation, particularly for catalysts with low metal loading. In the context of MCPD Dimer hydrogenation, hydrogen spillover could potentially facilitate the complete saturation of the molecule by providing hydrogen to less accessible double bonds. The extent of hydrogen spillover is dependent on the type of metal, the nature of the support, and the reaction conditions.

Other Significant Chemical Transformations

The reactivity of methylcyclopentadienedimer (MCPD Dimer) extends beyond simple dimerization and involves a variety of other significant chemical transformations. These reactions, including isomerizations, oligomerizations, and various cycloadditions, are crucial for understanding its chemical behavior and for its application in synthesis.

Isomerization and Rearrangement Mechanisms

Methylcyclopentadienedimer undergoes thermal isomerization and rearrangement reactions, leading to a mixture of isomers. The distribution of these isomers is dependent on the reaction conditions, particularly temperature. One of the key rearrangement processes is the rsc.orgrsc.org-sigmatropic rearrangement.

For instance, it has been observed that 4-methyl-endo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene, an isomer of MCPD Dimer, isomerizes upon heating to form the thermodynamically more stable isomer, 2-methyl-endo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene. researchgate.net The kinetics of this thermal rearrangement have been studied in the liquid phase across a temperature range of 80–140°C, and the corresponding kinetic parameters have been determined. researchgate.net This type of rearrangement is a common feature in the chemistry of dicyclopentadiene (B1670491) and its derivatives.

The isomerization is not limited to the rearrangement of the methyl group on the cyclopentene (B43876) ring. At temperatures above 150 °C, MCPD Dimer, much like its parent compound dicyclopentadiene, can undergo a retro-Diels-Alder reaction to yield the methylcyclopentadiene monomer. wikipedia.orgbme.hu This process is reversible, and upon cooling, the monomer will dimerize again. wikipedia.org The initial dimerization of methylcyclopentadiene monomers yields the kinetically favored endo isomer. However, upon prolonged heating, this can isomerize to the thermodynamically more stable exo isomer. wikipedia.org

| Temperature (°C) | Reaction Medium | Observed Transformation |

| 80 - 140 | Liquid Phase | rsc.orgrsc.org-Sigmatropic rearrangement to 2-methyl-endo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene researchgate.net |

Oligomerization Pathways

Beyond dimerization, methylcyclopentadiene can undergo further addition reactions to form trimers and higher oligomers, particularly at elevated temperatures over extended periods. researchgate.net The formation of these oligomers is a critical consideration in the industrial use of MCPD Dimer, especially in applications like high-performance fuels where higher-order oligomers can be desirable. rsc.org

The oligomerization of dicyclopentadiene, a closely related compound, has been studied in detail. At temperatures between 180-240°C, dicyclopentadiene not only dissociates into cyclopentadiene (B3395910) but also reacts further to form tricyclopentadiene (TCPD). researchgate.net This suggests that a similar pathway is accessible for MCPD Dimer, where the methylcyclopentadiene monomer can react with a dimer molecule to form a trimer. The main factor influencing oligomerization in solution is the reaction temperature. researchgate.net

Catalysis can also significantly influence the oligomerization pathways. For example, the dimerization of methylcyclopentadiene in the presence of cucurbit rsc.orguril (CB7) as a supramolecular catalyst not only accelerates the reaction by a factor of 104 but also directs the regioselectivity to predominantly form a single, otherwise minor, product. nih.gov This highlights the potential for catalysts to control the structure of the resulting oligomers.

Table 2: Conditions for Thermal Oligomerization of Isoprene (B109036) (as an analogue)

| Reactant | Conditions | Products | Yield of Dimers (%) | Yield of Trimers/Higher Oligomers (%) |

| Isoprene | 200 °C, 90 min | Dimer and Trimer Mixture | 71.7 | 12.9 |

This data for isoprene thermal cyclodimerization provides insight into the conditions that can lead to the formation of higher-order oligomers from dienes. rsc.org

Photocatalytic Cycloaddition Processes

The double bonds within the methylcyclopentadienedimer structure are susceptible to cycloaddition reactions under photocatalytic conditions. While specific studies on the photocatalytic cycloaddition of MCPD Dimer are not prevalent, the reactivity can be inferred from studies on related cyclopentadiene derivatives and other unsaturated systems. These reactions are often promoted by visible light in the presence of a photosensitizer.

For example, organophotoredox catalysts, such as thioxanthylium salts, have been shown to promote intermolecular oxa-[4+2] cycloaddition reactions between ortho-quinone methides and styrenes under green light irradiation. acs.org The mechanism involves the photoexcited catalyst oxidizing the styrene (B11656) to a radical cation, which then participates in the cycloaddition. acs.org Given that MCPD Dimer contains electron-rich double bonds, a similar radical cation-mediated Diels-Alder type reaction could be envisioned.

Furthermore, visible light-mediated [2+2] cycloadditions have been demonstrated for the formation of macrocyclic dimers. rsc.orgrsc.org These reactions can proceed through a triplet energy transfer mechanism from a photoexcited catalyst to the substrate, which then undergoes cycloaddition. The use of chiral supramolecular cages as photocatalysts has even enabled enantioselective [2+2] cycloadditions. acs.org Such methodologies could potentially be applied to MCPD Dimer to synthesize novel, complex architectures.

Cyclopropanation Reactions of Methylcyclopentadienedimer

The double bonds present in the methylcyclopentadienedimer molecule are potential sites for cyclopropanation reactions. This reaction involves the addition of a carbene or carbenoid to a double bond to form a three-membered cyclopropane (B1198618) ring. The reactivity of the two distinct double bonds in MCPD Dimer—the more strained norbornene-type double bond and the cyclopentene double bond—would likely differ.

Common methods for cyclopropanation that could be applied to MCPD Dimer include the Simmons-Smith reaction and reactions involving diazo compounds or dihalocarbenes. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a stereospecific syn-addition and is generally effective for a wide range of alkenes. bme.hu

Alternatively, carbenes generated from the photolysis or thermolysis of diazo compounds, such as diazomethane, can add to alkenes. researchgate.net Dihalocarbenes, typically generated in situ from a haloform and a strong base, also readily undergo cycloaddition with double bonds. The choice of cyclopropanating agent would influence the selectivity and efficiency of the reaction with the different double bonds in MCPD Dimer. The stereochemistry of the starting alkene is retained in many of these reactions. researchgate.net

Radical Reactivity and Hydrogen Atom Abstraction Pathways

Methylcyclopentadienedimer can participate in radical reactions, primarily through hydrogen atom abstraction. The presence of allylic hydrogens in the molecule makes them particularly susceptible to abstraction by radicals, leading to the formation of a resonance-stabilized methylcyclopentadienyl radical.

Theoretical studies have investigated the H-abstraction reactions from methylcyclopentadiene isomers by various radicals such as H•, CH3•, OH•, and OOH•. polimi.it These reactions are the initial steps in combustion and soot formation processes. The resulting methylcyclopentadienyl radicals can then undergo further reactions, including isomerization or beta-scission to form species like benzene (B151609) or fulvene. polimi.itresearchgate.net

The stability of the resulting radical plays a crucial role in determining the site of hydrogen abstraction. The thermal dissociation of bis(pentamethylcyclopentadienyl), a related dimer, has been studied, and the enthalpy of dissociation to form two pentamethylcyclopentadienyl radicals was determined to be 18.8 kcal/mol. rsc.org This indicates that the C-C bond linking the two rings in such dimers can be cleaved under thermal conditions to generate radicals. The reactivity of MCPD Dimer with strong oxidizing agents and its potential to form explosive peroxides upon exposure to air also point towards its susceptibility to radical-mediated processes. nih.gov

Table 3: Products from the Reaction of Cyclopentadienyl (B1206354) and Methyl Radicals

| Reactants | Intermediate | Primary Products | Subsequent Products |

| C₅H₅• + CH₃• | Methylcyclopentadiene | Methylcyclopentadienyl radical + H• | Fulvene, Benzene researchgate.net |

Catalytic Applications and Catalysis Research Involving Methylcyclopentadienedimer

Catalysts for Methylcyclopentadienedimerization

The dimerization of methylcyclopentadiene (B1197316) is a Diels-Alder reaction that yields its more stable dimeric form. While this reaction can occur thermally, catalysis offers pathways to control reaction rates and, more importantly, the regioselectivity of the resulting dimers.

Supramolecular catalysis, which utilizes host-guest chemistry to accelerate and control reactions, has emerged as a sophisticated method for the dimerization of MCPD. researchgate.net Inspired by enzymatic processes, these catalysts use non-covalent interactions within a confined space to stabilize transition states and orient reactants. researchgate.net

Researchers have successfully employed cucurbit chemrxiv.orguril (CB7), a macrocyclic host molecule, to catalyze the dimerization of MCPD in aqueous solutions. researchgate.netnih.gov The confinement of MCPD monomers within the hydrophobic cavity of CB7 leads to a significant rate acceleration compared to the uncatalyzed reaction in water or the neat dimerization. researchgate.net

A key finding is the catalyst's ability to dramatically alter the product distribution. The uncatalyzed dimerization of MCPD yields a complex mixture of at least eight different regioisomers and diastereomers. researchgate.net However, in the presence of CB7 at an acidic pH, the reaction shows a remarkable regioselectivity, predominantly forming a single product: the endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene adduct. researchgate.netnih.gov This specific isomer is only a minor component in the product mixture from the uncatalyzed thermal reaction. nih.gov

Quantum-chemical calculations and experimental evidence suggest that this selectivity arises from the preferential packing of a heteroternary complex of 1-MCPD and 2-MCPD inside the CB7 cavity. nih.gov This pre-organization orients the monomers in a specific "anti-diaxial" arrangement that favors the formation of the otherwise disfavored kinetic product. nih.gov The catalytic effect is most pronounced at a pH below 4, indicating that the protonated form of the cucurbituril (B1219460) is the active catalytic species. researchgate.net For the related dimerization of cyclopentadiene (B3395910), the acceleration by CB7 was quantified as a kcat/kuncat ratio of approximately 4 × 10^5 M, approaching the theoretical maximum for this type of reaction. chemrxiv.org

| Catalyst | Substrate(s) | Key Finding(s) | Predominant Product | Reference(s) |

|---|---|---|---|---|

| Cucurbit chemrxiv.orguril (CB7) | Methylcyclopentadiene (MCPD) isomers | - Significant rate acceleration in aqueous solution (pH 3).

| endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene | researchgate.net, nih.gov |

| Cucurbit chemrxiv.orguril (CB7) | Cyclopentadiene (CPD) | - Rate acceleration approaching theoretical maximum (kcat/kuncat ≈ 4 × 10^5 M).

| endo-Dicyclopentadiene | researchgate.net, chemrxiv.org |

Catalytic Systems for Biomass Conversion to Methylcyclopentadiene Precursors

Heterogeneous catalysts are favored for biomass conversion due to their stability and ease of separation. Research has focused on converting cellulose (B213188) into 3-methylcyclopent-2-enone (MCP), a direct precursor to MCPD. nih.gov This transformation can be followed by a selective vapor-phase hydrodeoxygenation step over a solid catalyst to yield MCPD. nih.govresearchgate.net

The direct hydrodeoxygenation of unsaturated ketones like MCP is challenging because hydrogenation of the carbon-carbon double bond is often thermodynamically preferred over the cleavage of the carbon-oxygen double bond. nih.gov The development of highly selective heterogeneous catalysts is therefore critical. Supported metal catalysts, such as ruthenium on various supports, have also been investigated for converting other biomass-derived molecules like furfural (B47365) into cyclopentanone (B42830) and cyclopentanol, which are related cyclic precursors. rsc.orgfrontiersin.org

The conversion of complex biomass feedstocks like cellulose into a specific molecule such as MCPD requires multiple reaction steps. For instance, one reported pathway involves the hydrogenolysis of cellulose, followed by an intramolecular aldol (B89426) condensation. nih.gov Such multi-step syntheses benefit from bifunctional or multi-catalyst systems where different active sites (e.g., acidic sites and metal sites) work in concert to promote sequential reactions. A bifunctional catalyst might possess both acidic functions for dehydration or rearrangement reactions and metallic sites for hydrogenation or hydrogenolysis, streamlining the process and improving efficiency.

Specific catalyst formulations have been identified as being particularly effective for producing MCPD precursors.

Zinc Molybdate (ZnMoO₄) and MoO₃/ZnO : A zinc-molybdenum oxide catalyst has proven highly effective for the selective hydrodeoxygenation of 3-methylcyclopent-2-enone (MCP) to MCPD. nih.govresearchgate.net Research indicates that upon reduction of the initial MoO₃/ZnO or ZnMoO₄ material, active ZnMoO₃ species are formed. cas.cnnih.gov These sites exhibit a preferential interaction with the C=O bond over the C=C bond in the MCP molecule. This selectivity is crucial as it prevents the hydrogenation of the desired diene product (MCPD) into methylcyclopentene, enabling a high carbon yield of MCPD up to 70%. eurekalert.orgnih.gov

Ru/C : Supported ruthenium catalysts, particularly Ru on carbon (Ru/C), are effective for hydrogenation reactions. In the context of biomass conversion to cyclic hydrocarbons, Ru-based catalysts have been designed for the highly selective conversion of furfural to cyclopentanone in aqueous media. rsc.org Bimetallic Ru-Mo catalysts have also shown unprecedented selectivity for converting furfural into cyclopentanol. frontiersin.org These reactions demonstrate the utility of ruthenium in producing five-membered ring structures from biomass-derived furans.

Pd/C : Palladium on carbon (Pd/C) is a versatile hydrogenation catalyst. In the multi-step conversion of cellulose to MCPD, a Pd/C catalyst is used in conjunction with HCl for the initial cellulose hydrogenolysis step, which produces the necessary precursors for the subsequent intramolecular aldol condensation to form MCP. nih.gov

| Catalyst | Substrate | Product | Key Performance Metric(s) | Reference(s) |

|---|---|---|---|---|

| 15wt.%MoO₃/ZnO (forms ZnMoO₃) | 3-methylcyclopent-2-enone (MCP) | Methylcyclopentadiene (MCPD) | ~70% carbon yield. Selective for C=O hydrodeoxygenation over C=C hydrogenation. | nih.gov, researchgate.net |

| Ru/MIL-101 (an acidic MOF) | Furfural | Cyclopentanone | >96% selectivity at complete conversion (160 °C, 2.5 h). | rsc.org |

| 1%Ru-2.5%Mo/CNT | Furfural | Cyclopentanol | 89.1% selectivity. | frontiersin.org |

| Pd/C + HCl | Cellulose | 2,5-Hexanedione (precursor to MCP) | Effective in the initial hydrogenolysis step of a multi-step conversion process. | nih.gov |

Polymerization Catalysis of Methylcyclopentadiene Monomer

The methylcyclopentadiene monomer can be polymerized to create materials with unique properties, such as high thermal stability and specific electronic characteristics. researchgate.net The catalysis of this polymerization is critical for controlling the polymer's microstructure, molecular weight, and properties.

Cationic Polymerization : Cyclopentadiene and its derivatives are highly active monomers in cationic polymerization. researchgate.net Initiating systems such as methylaluminoxane (B55162) (MAO) or Lewis acids like boron trifluoride etherate (BF₃OEt₂) can effectively polymerize cyclopentadiene. researchgate.net Kinetic studies on CPD polymerization with MAO show that the rate is first-order with respect to the MAO concentration and second-order with respect to the monomer concentration. The resulting polymer chain contains a mixture of 1,2- and 1,4-enchainment structures, and polymers produced at low temperatures are soluble, indicating minimal cross-linking. researchgate.net These polymers are potential candidates for applications in electronic packaging due to their attractive thermal and dielectric properties. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) : While ROMP is typically associated with cyclic olefins, it is most famously applied to the dimer of cyclopentadiene (dicyclopentadiene, DCPD) and by extension, MCPD-Dimer. This process does not polymerize the monomer directly but rather opens the strained norbornene ring system within the dimer. polymer.or.krrsc.org Ruthenium-based catalysts, particularly Grubbs-type catalysts, are the initiators of choice for this reaction. nsf.govyoutube.com ROMP of DCPD is a major industrial process used to produce highly cross-linked, tough thermoset materials known as poly(dicyclopentadiene). By copolymerizing DCPD with tricyclopentadiene (TCPD), the glass transition temperature (Tg) of the resulting material can be significantly increased. polymer.or.kr

Metallocene Catalysis : Metallocene catalysts, which are "single-site" catalysts based on transition metals like zirconium or titanium sandwiched between cyclopentadienyl-type ligands, offer exceptional control over polymer synthesis. hhu.demdpi.com These catalysts are renowned for producing polyolefins with narrow molecular weight distributions and highly controlled tacticity. researchgate.net While much of the research has focused on simple olefins like propylene, metallocenes are also capable of polymerizing cyclic olefins. hhu.de For instance, specific zirconocene (B1252598) catalysts activated with MAO can polymerize cyclopentene (B43876) to produce poly(cis-1,3-cyclopentane). researchgate.net The precise control offered by metallocene systems makes them strong candidates for the stereospecific polymerization of the methylcyclopentadiene monomer to create tailored polymer architectures. nih.govnih.gov

| Polymerization Type | Monomer/Reactant | Catalyst/Initiator System | Resulting Polymer / Key Features | Reference(s) |

|---|---|---|---|---|

| Cationic Polymerization | Cyclopentadiene (CPD) | Methylaluminoxane (MAO); BF₃OEt₂ | Poly(cyclopentadiene) with mixed 1,2- and 1,4-enchainment. | researchgate.net |

| Ring-Opening Metathesis Polymerization (ROMP) | Dicyclopentadiene (B1670491) (DCPD) / Methylcyclopentadienedimer | Grubbs-type Ruthenium catalysts | Cross-linked thermoset poly(dicyclopentadiene). High toughness. | polymer.or.kr, nsf.gov, rsc.org |

| Coordination Polymerization | Cyclopentene / Propylene | Metallocenes (e.g., Zirconocenes) + MAO | Polymers with controlled microstructure (e.g., tacticity) and narrow MWD. | nih.gov, hhu.de, researchgate.net |

Cationic Polymerization Systems

Cationic polymerization of cyclic dienes like methylcyclopentadiene (MCPD) is a significant area of research for producing polymers with high glass transition temperatures and desirable thermal and electronic properties. researchgate.net The polymerization can be initiated by various cationic initiators, including Lewis acids and organoaluminum compounds.

Research Findings:

The cationic polymerization of cyclopentadiene (CPD), a related compound, has been effectively initiated by methylaluminoxane (MAO). researchgate.net The kinetics of this reaction were found to be first order with respect to the MAO concentration and second order with respect to the monomer concentration, suggesting a cationic polymerization mechanism. researchgate.net The resulting poly(cyclopentadiene) exhibited a microstructure with nearly equal amounts of 1,2- and 1,4-enchainment. researchgate.net

In the context of MCPD, studies have shown that its derivatives, such as 1,3-dimethylcyclopentadiene, can be polymerized using Friedel-Crafts and Ziegler-type catalysts. researchgate.net This highlights the potential for MCPD-Dimer, which can be cracked to its monomeric form, to be used in similar cationic polymerization systems. The use of a cationic polymerization initiator has been noted in the preparation of thermoset polymers from dicyclopentadiene (DCPD), a structurally similar dimer. google.com Suitable initiators for such systems include protonic acids and Lewis acids like tin tetrachloride (SnCl₄). google.com

The solvent plays a critical role in cationic polymerization, influencing the reaction kinetics, viscosity, and heat transfer. quora.com The choice of solvent can affect the degree of association between the growing cationic chain and the counterion, thereby influencing the propagation rate. quora.com

Table 1: Initiators and Solvents in the Cationic Polymerization of Cyclopentadiene and its Derivatives

| Monomer | Initiator/Co-initiator | Solvent | Key Findings | Reference |

| Cyclopentadiene | Methylaluminoxane (MAO) | Toluene, Chloroform | Polymerization rate is first order in MAO and second order in CPD. PolyCPD has 1,2- and 1,4-enchainments. | researchgate.net |

| 1,3-Dimethylcyclopentadiene | Friedel-Crafts catalysts | - | Soluble polymers with 45-55% 1,4-structure and 55-45% 3,4-structure were obtained. | researchgate.net |

| Dicyclopentadiene | Lewis acids (e.g., SnCl₄) | - | Used in the preparation of thermoset polymers. | google.com |

| Cyclopentadiene | Mononuclear transition metal cations (e.g., [Co(NCCH₃)₄][BF₄]₂) | Acetonitrile | Several mononuclear transition metal complexes act as efficient initiators. | electronicsandbooks.com |

Ziegler-Natta Type Catalysis

Ziegler-Natta catalysts, particularly those based on metallocenes, have revolutionized olefin polymerization. nih.govlibretexts.org The methylcyclopentadienyl (Cp') ligand, derived from MCPD, is a crucial component in many of these catalysts. hhu.decmu.edu Cp' ligands, being derivatives of the cyclopentadienyl (B1206354) (Cp) ligand, are used to modify the steric and electronic properties of the metallocene catalysts, thereby influencing the properties of the resulting polymers. nih.govhhu.de

Research Findings:

Metallocene catalysts are typically composed of a Group IV transition metal (like titanium, zirconium, or hafnium) sandwiched between two cyclopentadienyl-type ligands. nih.govyoutube.com The use of substituted cyclopentadienyl ligands, such as the methylcyclopentadienyl ligand, allows for the fine-tuning of the catalyst's performance. hhu.de These "single-site" catalysts offer greater control over polymer microstructure, molecular weight distribution, and comonomer incorporation compared to traditional heterogeneous Ziegler-Natta catalysts. nih.govhhu.de

The activation of these metallocene pre-catalysts is often achieved using a cocatalyst, with methylaluminoxane (MAO) being the most prominent. nih.govcmu.edu The resulting cationic metallocene species is the active catalyst for olefin polymerization.

The structure of the ligand plays a critical role in determining the stereoselectivity of the polymerization. For instance, different metallocene symmetries can lead to the formation of isotactic or syndiotactic polypropylene (B1209903). libretexts.org The polymerization of conjugated dienes using Ziegler-Natta catalysts can also yield polymers with controlled stereochemistry. cmu.edu

Table 2: Examples of Ziegler-Natta Catalysts and Their Applications

| Catalyst System | Monomer(s) | Polymer Product | Key Features | Reference(s) |

| TiCl₄ / Al(C₂H₅)₃ | Ethylene (B1197577), Propylene | High-density polyethylene, Isotactic polypropylene | Classic heterogeneous Ziegler-Natta catalyst. | nih.govlibretexts.org |

| Cp₂ZrCl₂ / MAO | Ethylene, Propylene | Polyethylene, Polypropylene | Homogeneous metallocene catalyst, single-site nature. | nih.govcmu.edu |

| Substituted Metallocenes / MAO | α-Olefins | Tailored polyolefins | Ligand structure controls polymer properties. | hhu.de |

| Neodymium-based catalysts | Conjugated dienes | Stereoregular polydienes | High control over polymer microstructure. | uoh.edu.iq |

Friedel-Crafts Catalysis in Polymerization

Friedel-Crafts reactions, a cornerstone of organic synthesis, can also be employed in polymerization. wikipedia.org These reactions typically involve the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst. wikipedia.orgnih.gov In the context of polymerization, this can involve the reaction of monomers containing aromatic rings or the intramolecular cyclization of polymer chains.

Research Findings:

While direct polymerization of MCPD-Dimer via a Friedel-Crafts mechanism is not extensively documented, related research provides insights into potential applications. For instance, random copolymers of styrene (B11656) and diene derivatives have been modified through intramolecular Friedel-Crafts cyclization. researchgate.net This process, catalyzed by acids like trifluoromethanesulfonic acid, leads to the formation of tetrahydronaphthyl bicyclic structures within the polymer backbone, resulting in high-performance plastics with elevated glass transition temperatures. researchgate.net

The synthesis of helicenes, which are polycyclic aromatic compounds, has been achieved using Friedel-Crafts-type reactions, demonstrating the utility of this method for constructing complex cyclic structures. researchgate.net Furthermore, Friedel-Crafts alkylation has been used to prepare hypercrosslinked polymers, although not specifically from MCPD-Dimer. nih.gov

Table 3: Applications of Friedel-Crafts Catalysis in Polymer Science

| Reaction Type | Monomer/Polymer System | Catalyst | Application/Product | Reference |

| Intramolecular Cyclization | Styrene-diene copolymers | CF₃SO₃H, BF₃·2AcOH/benzyl chloride | High-performance thermoplastics with high Tg | researchgate.net |

| Domino Cyclization | 1,1-Difluoroalkenes with aryl substituents | FSO₃H·SbF₅ | Polycyclic aromatic hydrocarbons | researchgate.net |

| Alkylation | Aromatic compounds | Lewis acids (e.g., AlCl₃) | Alkylated aromatic compounds (general) | wikipedia.org |

| Acylation | Aromatic compounds | Lewis acids (e.g., AlCl₃) | Acylated aromatic compounds (general) | nih.gov |

Emerging Catalytic Platforms

The development of novel catalytic platforms offers new opportunities for reactions involving MCPD-Dimer. These platforms, including Metal-Organic Frameworks (MOFs), ionic liquid-stabilized systems, and polymeric nanoreactors, provide unique reaction environments that can enhance catalytic activity, selectivity, and stability.

Metal-Organic Frameworks (MOFs) in Methylcyclopentadienedimer Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. exlibrisgroup.commdpi.comyoutube.com Their high surface area, tunable pore size, and the potential for incorporating catalytically active sites make them promising catalysts for a variety of reactions. mdpi.comresearchgate.netnorthwestern.edu

Research Findings:

While the direct use of MOFs for the catalytic conversion of MCPD-Dimer is an area of ongoing research, the fundamental principles of MOF catalysis are well-established. MOFs can act as catalysts in several ways: the metal nodes can serve as Lewis acid sites, the organic linkers can be functionalized with catalytic groups, or guest catalytic species can be encapsulated within the pores. exlibrisgroup.comresearchgate.net

The synthesis of MOFs can be achieved through various methods, including solvothermal and mechanochemical techniques. youtube.com The choice of organic linker is crucial in determining the structure and properties of the MOF. mdpi.com Although linkers derived directly from MCPD-Dimer are not commonly reported, the vast library of available organic linkers suggests the potential for designing MOFs tailored for specific reactions involving cyclic dienes.

Ionic Liquid-Stabilized Catalytic Systems

Ionic liquids (ILs) are salts with low melting points that can act as solvents, catalysts, and catalyst stabilizers. uoh.edu.iqgac.edudcu.ie Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable polarity, make them attractive media for a range of catalytic reactions. gac.edudcu.ie

Research Findings:

The use of ionic liquids in reactions involving cyclopentadiene and its derivatives has been explored. For example, the Diels-Alder reaction of cyclopentadiene with alkyl acrylates has been studied in pyrrolidinium-based ionic liquids, showing that the reaction can proceed even without a traditional catalyst. researchgate.net Acidic chloroaluminate ionic liquids have been shown to be effective catalysts for Friedel-Crafts reactions. gac.edu

In hydrogenation reactions, ionic liquids can stabilize cationic rhodium complexes, leading to higher reaction rates compared to conventional organic solvents. gac.edu This suggests that ionic liquids could be beneficial for catalytic reactions of MCPD-Dimer that involve transition metal catalysts. The ability of ionic liquids to dissolve a wide range of organic and inorganic compounds also facilitates the separation and recycling of catalysts. uoh.edu.iq

Polymeric Nanoreactors for Methylcyclopentadienedimer-Related Reactions

Polymeric nanoreactors are nanoscale compartments, often formed from self-assembled block copolymers, that can encapsulate catalysts and reactants, creating a confined reaction environment. macroarc.org This can lead to enhanced reaction rates and selectivities.

Research Findings:

The concept of using polymeric nanoreactors for polymerization is an active area of research. For instance, single-chain nanoparticles have been demonstrated to act as catalytic nanoreactors. macroarc.org While specific applications involving the polymerization of MCPD-Dimer within polymeric nanoreactors are not yet widely reported, the principles of diene polymerization within confined spaces are being explored. nih.gov

The polymerization of conjugated dienes can be controlled to produce polymers with specific microstructures. nih.gov Encapsulating the catalyst and monomer within a nanoreactor could provide a means to influence the polymer's properties by controlling the local concentration of reactants and the catalyst environment.

Stereoselective Catalysis in Methylcyclopentadienedimer Chemistry

The field of stereoselective catalysis, particularly enantioselective catalysis, has become a cornerstone of modern organic synthesis, enabling the production of single-enantiomer chiral drugs and other valuable molecules. nih.gov In this context, chiral cyclopentadienyl (Cp) ligands have emerged as powerful tools in asymmetric catalysis. nih.govnih.govthieme-connect.de Methylcyclopentadienedimer (MCPD Dimer) serves as a readily available and cost-effective precursor to methylcyclopentadiene (MCPD), which in turn can be a foundational building block for the synthesis of more complex chiral Cp ligands. The true value of MCPD Dimer in stereoselective catalysis lies in its potential to be transformed into these sophisticated, chiral ligands that can induce high levels of stereocontrol in metal-catalyzed reactions.

The development of new and efficient methods to access enantiopure compounds is a central theme in contemporary organic synthesis. nih.gov Homogeneous metal complexes featuring chiral ligands are among the most potent catalysts for achieving highly enantioselective transformations. The success of these catalytic systems is intrinsically linked to the design and creation of novel chiral ligands that can confer high enantiocontrol and efficiency across a variety of reaction types through architectural modifications. nih.gov

While numerous classes of chiral ligands have been developed, those based on the cyclopentadienyl framework have proven to be particularly effective. nih.govnih.govthieme-connect.de The journey from achiral starting materials to highly effective chiral catalysts often involves intricate synthetic sequences. The initial step in leveraging MCPD Dimer for stereoselective catalysis typically involves its thermal cracking to produce the monomeric forms of methylcyclopentadiene. These monomers can then undergo a series of reactions to introduce chirality.

One of the pioneering approaches to creating chiral Cp ligands involved the use of naturally occurring chiral molecules as starting points. For instance, camphor (B46023) has been utilized to derive chiral cyclopentadienes. Although these early examples demonstrated the feasibility of creating chiral Cp ligands, they often did not provide high levels of enantiocontrol in catalytic applications. nih.gov

A significant advancement in the design of chiral Cp ligands was the development of scaffolds with C2-symmetry. These ligands, when complexed with a metal center, can create a highly organized and predictable chiral environment around the catalytic site. A notable strategy involves a tandem organo-catalyzed ene-type reaction followed by an intramolecular condensation to produce chiral cyclopentane-fused fulvenes with excellent enantioselectivity. Subsequent addition of organolithium reagents to these fulvenes can yield C2-symmetric cyclopentadienes as single diastereoisomers, which are suitable for direct use in catalysis without requiring further optical enrichment. nih.gov

The application of these chiral Cp ligands, which can be conceptually derived from MCPD, spans a wide range of metal-catalyzed reactions. For example, chiral Cp-rhodium complexes have been successfully employed in asymmetric C-H functionalization reactions. thieme-connect.de These catalysts have demonstrated high reactivity, broad functional group tolerance, and robustness.

Furthermore, the stereochemical outcome of reactions can be influenced by various factors, including the choice of metal, the specific design of the chiral ligand, and the reaction conditions such as solvent and temperature. acs.org For instance, in the Diels-Alder reaction between cyclopentadiene and various dienophiles, the use of Lewis acid catalysts can significantly enhance the endo:exo stereoselectivity. rsc.org Specifically, the uncatalyzed reaction of cyclopentadiene with methyl acrylate (B77674) yields an endo:exo ratio of 82:12, whereas the aluminum chloride-catalyzed reaction provides a highly selective 99:1 mixture of the endo isomer. rsc.org Similar principles of stereocontrol can be applied to reactions involving methylcyclopentadiene.

The reaction of methylcyclopentadiene isomers with dienophiles like acrylonitrile (B1666552) and methyl acrylate has been studied to understand the factors governing stereoselectivity. wikipedia.org While 1-methylcyclopentadiene exhibits high regiospecificity, 2-methylcyclopentadiene shows lower regiospecificity. The endo-selectivity is similar for methyl acrylate with both cyclopentadiene and methylcyclopentadienes, but acrylonitrile displays little selectivity and can even preferentially form the exo-adduct in certain cases. wikipedia.org

In the realm of polymerization, chiral metallocene catalysts, which can be derived from substituted cyclopentadienes, are instrumental in controlling the stereochemistry of the resulting polymer. These catalysts, by virtue of their defined chiral structure, can lead to the formation of isotactic or syndiotactic polymers from prochiral monomers.

While direct, detailed research findings on the complete synthetic pathway from MCPD Dimer to a specific chiral catalyst and its subsequent application in a high-enantioselectivity reaction are not extensively documented in single sources, the collective body of research on chiral Cp ligands strongly supports the potential of MCPD Dimer as a valuable starting material in this field. The principles of chiral ligand design and the demonstrated success of chiral Cp-metal complexes in a myriad of stereoselective transformations provide a solid foundation for the future development of catalysts derived from this abundant and economical C5 source.

Table of Research Findings on Stereoselective Catalysis Relevant to Methylcyclopentadienyl Systems

| Reaction Type | Catalyst System | Substrates | Key Findings | Reference(s) |

| Diels-Alder | Lewis Acid (AlCl₃·Et₂O) | Cyclopentadiene, Methyl Acrylate | Increased endo-selectivity from 82:12 to 99:1 with catalyst. | rsc.org |

| Diels-Alder | Uncatalyzed | 1-Methylcyclopentadiene, Acrylonitrile | High regiospecificity observed. | wikipedia.org |

| Diels-Alder | Uncatalyzed | 2-Methylcyclopentadiene, Acrylonitrile | Lower regiospecificity and variable endo/exo selectivity. | wikipedia.org |

| C-H Functionalization | Chiral Cp-Rhodium Complexes | Various | High reactivity and enantioselectivity in asymmetric C-H functionalization. | thieme-connect.de |

| Polymerization | Chiral Metallocenes | Prochiral Monomers | Production of stereoregular (isotactic or syndiotactic) polymers. |

Computational and Theoretical Chemistry Studies of Methylcyclopentadienedimer

Quantum Chemical Investigations

Quantum chemical investigations offer a molecular-level understanding of the reactivity of methylcyclopentadiene (B1197316) and the formation of its dimers. These computational methods are used to model the potential energy surface of the dimerization reaction, identify stable molecules and transition states, and predict reaction rates and product distributions.

Research in this area often employs a combination of methods to study various aspects of MCPD reactivity, including H-abstraction reactions from the monomer, isomerization between different MCPD forms (1-methyl, 2-methyl, and 5-methyl isomers), and the subsequent unimolecular decomposition of methylcyclopentadienyl radicals. researchgate.netnih.govacs.org The insights from these monomer studies form a crucial foundation for understanding the more complex dimerization process. Ab initio transition state theory and master equation simulations are frequently utilized to model the reaction kinetics over wide ranges of temperature and pressure. researchgate.netpolimi.itpolimi.it

A notable application of these methods has been in explaining the regioselectivity of the MCPD dimerization. For instance, quantum-chemical calculations have successfully supported experimental findings where the reaction environment, such as confinement within a supramolecular catalyst like cucurbit nih.govuril, can dramatically alter the product distribution, favoring an isomer that is typically minor. nih.gov

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of organic reactions due to its favorable balance of accuracy and computational cost. Various functionals are employed to investigate the Diels-Alder dimerization of MCPD.

Commonly used hybrid functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and those from the M06 suite (e.g., M06-2X), which are known for their robust performance in thermochemistry and kinetics of main-group elements. researchgate.netacs.org Range-separated hybrid functionals, such as ωB97X-D, are also frequently applied, particularly because they include empirical dispersion corrections, which are crucial for accurately modeling non-covalent interactions present in transition states and dimer complexes. nih.govacs.orgnsf.gov

DFT calculations are instrumental in several key areas:

Mechanism Elucidation: DFT is used to compare different reaction pathways, such as concerted versus stepwise cycloadditions. acs.org

Energetics: It provides reliable estimates of reaction energies, activation barriers, and the relative stabilities of different MCPD-Dimer isomers. nsf.gov

Spectroscopic Properties: DFT can predict spectroscopic data, such as vibrational frequencies, which aids in the identification and characterization of different isomers.

The choice of functional and basis set is critical and can significantly impact the results. For example, studies on the related 1,5-sigmatropic hydrogen shift in cyclopentadiene (B3395910) have shown that modern, dispersion-corrected functionals like ωB97X-D provide more accurate results compared to older functionals like B3LYP. nsf.gov

Table 1: Examples of DFT Functionals Used in Cycloaddition and Isomerization Studies

This table is generated based on data from the text.

| Functional | Type | Typical Application in MCPD-related Studies |

| B3LYP | Hybrid | General-purpose geometry optimization and energetics. nsf.gov |

| M06-2X | Hybrid-Meta-GGA | Calculating transition states and reaction barriers. researchgate.netacs.org |

| ωB97X-D | Range-Separated Hybrid | High-accuracy energetics, including dispersion effects. nih.govacs.orgnsf.gov |

For situations requiring higher accuracy or for systems with significant multi-reference character (like certain transition states), ab initio methods are employed. These methods are based on first principles without the empirical parameterization inherent in many DFT functionals.

High-accuracy single-reference methods like Coupled Cluster theory, particularly CCSD(T) (Coupled Cluster Singles and Doubles with perturbative Triples), are often considered the "gold standard" for calculating energies. nih.govacs.org These calculations are computationally demanding and are typically used to refine the energies of geometries optimized at a lower level of theory, such as DFT. This approach, where energies are calculated at the CCSD(T) level and extrapolated to the complete basis set (CBS) limit, provides highly reliable energetic data. nih.govacs.org

For understanding pericyclic transition states, which can have complex electronic structures, multi-reference methods may be necessary. Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2 or NEVPT2) can provide a more accurate description of the electronic structure in cases where a single Lewis structure is insufficient. acs.org While specific CASSCF studies on MCPD-Dimer are not prevalent in the literature, their application to similar Diels-Alder reactions demonstrates their utility in providing a detailed understanding of the bond-forming and bond-breaking processes in the cyclic transition state. acs.org

A fundamental step in any computational study is the geometry optimization of all relevant species, including reactants, products, and transition states. This process involves finding the minimum energy structure on the potential energy surface for stable molecules or the first-order saddle point for transition states.

The choice of method for these calculations is crucial. Typically, DFT methods such as ωB97X-D are used in conjunction with Pople-style (e.g., 6-311G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets to determine the equilibrium geometries. nih.govrsc.orgnih.gov The inclusion of polarization (d,p) and diffuse functions in the basis set is important for an accurate description of the electron distribution.

Once a geometry is optimized, a frequency calculation is performed to characterize the stationary point. For a stable molecule (reactant or product), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products. nih.gov These calculations are routinely performed using quantum chemistry software packages like Gaussian or Molpro. researchgate.netpolimi.it

The Diels-Alder reaction is believed to proceed through a single, cyclic transition state in a concerted fashion. youtube.com Characterizing this transition state is key to understanding the reaction's kinetics and stereoselectivity. Computational methods are used to locate the transition state structure and calculate its energy. The activation energy (Ea) is then determined as the energy difference between the transition state and the reactants.

DFT methods are widely used for locating transition states in cycloaddition reactions. researchgate.netacs.org The process often involves an initial guess of the transition state geometry, which is then refined using algorithms designed to find saddle points on the potential energy surface. The nature of the transition state is confirmed by identifying the single imaginary frequency corresponding to the concerted formation of the two new carbon-carbon sigma bonds.

Studies on the analogous dimerization of cyclopentadiene and its reactions with other dienophiles show that activation barriers are typically in the range of 25-27 kcal/mol for the unimolecular pathway. nsf.gov The activation energy directly influences the reaction rate, as described by the Arrhenius equation, and computational determination of these barriers allows for the prediction of reaction kinetics. nih.gov

The dimerization of methylcyclopentadiene can theoretically yield numerous isomers depending on the regiochemistry (relative orientation of the methyl groups) and stereochemistry (endo vs. exo approach of the diene and dienophile). Computational chemistry provides a powerful means to determine the relative thermodynamic stabilities of these isomers by calculating their ground-state energies.

For the parent dicyclopentadiene (B1670491), it is known that the exo isomer is thermodynamically more stable than the endo isomer by approximately 0.7 kcal/mol. researchgate.net However, the endo product is formed faster, making it the kinetic product. Similar analyses can be extended to the various isomers of MCPD-Dimer. By comparing the computed total energies of the optimized geometries of each isomer, a stability ranking can be established.

These calculations are critical for interpreting experimental results. For example, when MCPD dimerization is catalyzed within a confined space, a product that is normally thermodynamically and kinetically disfavored can become the major product. nih.gov Computational analysis of the host-guest complexes and the transition states within the catalyst can explain this shift in selectivity, revealing the subtle interplay of steric and electronic factors that govern the reaction's outcome. nih.gov The initial mixture of MCPD monomers also exists in a thermodynamic equilibrium, with experimental ratios of 5-methyl:1-methyl:2-methyl at 3:45:52, a distribution that can be rationalized by computational stability analysis. nsf.gov

Table 2: Calculated Relative Stabilities of Cyclopentadiene Dimers

This table is generated based on data from the text.

| Dimer Isomer | Relative Energy (kcal/mol) | Stability | Note |

| endo-Dicyclopentadiene (B155271) | +0.7 | Less Stable | Kinetic Product |

| exo-Dicyclopentadiene | 0.0 | More Stable | Thermodynamic Product |

Computational methods provide precise data on the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For the MCPD dimerization, this is particularly useful for analyzing the geometry of the transition state and the final dimer products.

In the transition state of a Diels-Alder reaction, the bonds being formed are partially made. DFT calculations can quantify these bond lengths, which are typically in the range of 2.0-2.3 Å, intermediate between a single bond (~1.54 Å) and no bond at all. researchgate.net The specific bond lengths provide insight into whether the transition state is "early" (reactant-like) or "late" (product-like).

For the final MCPD-Dimer products, calculated geometries can be compared with experimental data from techniques like X-ray crystallography or can be used to aid in the interpretation of NMR data, such as the Nuclear Overhauser Effect (NOE), which is dependent on the through-space distance between protons. sfu.ca The analysis of molecular conformation is crucial for understanding the steric interactions that influence the endo/exo selectivity and the regioselectivity of the reaction, as different approaches of the MCPD monomers lead to distinct isomeric products. rsc.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools for investigating the behavior of molecules and materials at an atomic level. mdpi.commdpi.com These simulations model the movement of atoms and molecules over time, providing insights into dynamic processes that are often difficult to capture through experimental means alone. youtube.com For reactive and hazardous compounds like methylcyclopentadiene (MCP) and its dimer, MD simulations offer a crucial method for understanding molecular stability, conformational dynamics, and the nature of intermolecular forces that govern their behavior in various phases. nih.gov

MD simulations track the trajectories of atoms by numerically solving Newton's equations of motion. The forces between atoms are calculated using a potential energy function, commonly referred to as a force field. These force fields are parameterized to reproduce experimental data and quantum mechanical calculations, defining the interactions between bonded and non-bonded atoms, including van der Waals forces and electrostatic interactions. By simulating a system over time, typically from nanoseconds to microseconds, researchers can observe emergent properties and dynamic events such as conformational changes, phase transitions, and the initial stages of chemical reactions. youtube.com

In the context of Methylcyclopentadienedimer (MCPD Dimer), MD simulations can elucidate the complex intermolecular interactions within a condensed phase (liquid). These simulations can reveal how individual dimer molecules orient themselves with respect to their neighbors and quantify the strength of these interactions. The insights gained are critical for understanding bulk properties like viscosity, density, and transport phenomena. Furthermore, simulations can shed light on the stability of the dimer by exploring its potential energy surface and identifying the most stable conformations. While specific, large-scale MD simulation studies focused exclusively on bulk liquid MCPD Dimer are not widely published, the methodologies are well-established for similar hydrocarbon systems. arxiv.org The primary interactions governing the system would be non-polar van der Waals forces, given the hydrocarbon nature of the molecule.

The study of intermolecular interactions is also vital for understanding how MCPD Dimer interacts with other molecules or surfaces, which is relevant in industrial applications and process safety. For instance, MD simulations can model the interaction of the dimer at an interface or within a solvent, providing a molecular-level picture of its behavior that complements experimental observations.

Theoretical Insights into Substituent Effects on Reactivity

The reactivity of cyclopentadiene and its derivatives in reactions such as the Diels-Alder dimerization is highly sensitive to the presence of substituent groups on the diene ring. Theoretical chemistry provides a framework for understanding these effects by examining how substituents alter the electronic structure of the molecule, particularly the energy and symmetry of the frontier molecular orbitals (HOMO and LUMO).

The Diels-Alder reaction, which forms the dimer from two monomer units, is a cornerstone of organic chemistry. Its rate and stereoselectivity are governed by the electronic properties of both the diene and the dienophile. In the dimerization of methylcyclopentadiene, one monomer acts as the diene and the other as the dienophile. The methyl group itself is a weak electron-donating group, which slightly raises the energy of the HOMO of the diene, generally leading to increased reactivity in normal-electron-demand Diels-Alder reactions.